molecular formula C8H5N3S B035190 2-Aminobenzo[d]thiazole-5-carbonitrile CAS No. 105314-08-7

2-Aminobenzo[d]thiazole-5-carbonitrile

Cat. No.: B035190
CAS No.: 105314-08-7
M. Wt: 175.21 g/mol
InChI Key: ZYDVWUVIXJDLIV-UHFFFAOYSA-N
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Description

2-Aminobenzo[d]thiazole-5-carbonitrile is an organic compound with the molecular formula C8H5N3S. It is a derivative of benzothiazole, featuring an amino group at the 2-position and a cyano group at the 5-position. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Aminobenzo[d]thiazole-5-carbonitrile can be synthesized through several methods. One common approach involves the reaction of benzothiazole with cyanogen bromide under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Aminobenzo[d]thiazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

2-Aminobenzo[d]thiazole-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Aminobenzo[d]thiazole-5-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or interact with DNA, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

2-Aminobenzo[d]thiazole-5-carbonitrile can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, such as its dual functional groups (amino and cyano), which contribute to its versatility in various applications.

Properties

IUPAC Name

2-amino-1,3-benzothiazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3S/c9-4-5-1-2-7-6(3-5)11-8(10)12-7/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDVWUVIXJDLIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356295
Record name 2-Aminobenzo[d]thiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105314-08-7
Record name 2-Aminobenzo[d]thiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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